Pravastatin-d3 Sodium Salt (major)
Overview
Description
Pravastatin-d3 (sodium salt) is a deuterated form of pravastatin sodium, a member of the statin class of drugs. Statins are widely used to lower cholesterol levels and reduce the risk of cardiovascular diseases. Pravastatin-d3 (sodium salt) is specifically labeled with deuterium, which is a stable isotope of hydrogen. This labeling is often used in scientific research to study the pharmacokinetics and metabolism of the drug.
Scientific Research Applications
Pravastatin-d3 (sodium salt) is extensively used in scientific research due to its labeled deuterium atoms. Some key applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) of pravastatin in the body.
Metabolism Studies: Investigating the metabolic pathways and identifying metabolites of pravastatin.
Drug Interaction Studies: Understanding how pravastatin interacts with other drugs and its impact on drug efficacy and safety.
Biological Research: Exploring the effects of pravastatin on cellular processes and its potential therapeutic applications.
Industrial Research: Developing new formulations and improving the production processes of pravastatin.
Mechanism of Action
Pravastatin is a reversible inhibitor of HMG-CoA reductase, the rate-limiting enzyme that converts HMG-CoA to mevalonate . This results in the upregulation of hepatic LDL (low-density lipoprotein) receptors enhancing LDL metabolism and clearance, which subsequently lowers the total plasma cholesterol in circulation .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Pravastatin-D3 Sodium Salt interacts with the enzyme HMG-CoA reductase, inhibiting its activity . This interaction reduces the production of mevalonate, a key intermediate in the cholesterol biosynthesis pathway . The inhibition of this pathway leads to a decrease in intracellular cholesterol levels, triggering an upregulation of LDL receptors on the cell surface and thus increasing the uptake of LDL cholesterol from the bloodstream .
Cellular Effects
Pravastatin-D3 Sodium Salt has been shown to influence various cellular processes. It can reduce the synthesis of cholesterol in cells, leading to alterations in cell membrane composition and function . Additionally, it can impact cell signaling pathways related to cholesterol homeostasis . Pravastatin-D3 Sodium Salt can also influence gene expression, particularly of genes involved in lipid metabolism .
Molecular Mechanism
The molecular mechanism of Pravastatin-D3 Sodium Salt involves its binding to HMG-CoA reductase, inhibiting the enzyme’s activity . This inhibition prevents the conversion of HMG-CoA to mevalonate, a crucial step in cholesterol synthesis . The reduction in intracellular cholesterol triggers a compensatory increase in LDL receptor expression, enhancing the uptake of LDL cholesterol from the bloodstream .
Temporal Effects in Laboratory Settings
The effects of Pravastatin-D3 Sodium Salt can change over time in laboratory settings. For instance, its inhibitory effect on HMG-CoA reductase can lead to a time-dependent decrease in intracellular cholesterol levels . Additionally, long-term exposure to Pravastatin-D3 Sodium Salt can lead to adaptive changes in cells, such as upregulation of LDL receptors .
Dosage Effects in Animal Models
The effects of Pravastatin-D3 Sodium Salt can vary with different dosages in animal models . Lower doses can effectively reduce cholesterol levels without causing significant side effects. At high doses, Pravastatin-D3 Sodium Salt may cause adverse effects such as muscle pain or weakness .
Metabolic Pathways
Pravastatin-D3 Sodium Salt is involved in the cholesterol biosynthesis pathway, where it inhibits the conversion of HMG-CoA to mevalonate by HMG-CoA reductase . This inhibition disrupts the production of cholesterol and other downstream products of the pathway .
Transport and Distribution
Pravastatin-D3 Sodium Salt is rapidly absorbed from the upper part of the small intestine via proton-coupled carrier-mediated transport and then taken up by the liver by a sodium-independent bile acid transporter . It is distributed within cells and tissues primarily through passive diffusion and active transport mechanisms .
Subcellular Localization
Pravastatin-D3 Sodium Salt primarily localizes in the cytoplasm where HMG-CoA reductase, its target enzyme, is located . Its presence in the cytoplasm allows it to effectively inhibit the enzyme and disrupt cholesterol synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pravastatin-d3 (sodium salt) is synthesized through a series of chemical reactions starting from mevastatin. The process involves the fermentation of mevastatin, followed by hydrolysis of the lactone ring and biological hydroxylation using Streptomyces carbophilus to introduce the allylic 6-alcohol group . The deuterium labeling is introduced during the synthesis to replace specific hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of pravastatin-d3 (sodium salt) follows a similar route as the synthesis of pravastatin sodium. The process is scaled up to meet industrial demands, ensuring high purity and yield. The fermentation, hydrolysis, and hydroxylation steps are optimized for large-scale production, and the deuterium labeling is carefully controlled to achieve the desired isotopic purity .
Chemical Reactions Analysis
Types of Reactions
Pravastatin-d3 (sodium salt) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in pravastatin-d3 can be oxidized to form ketones or aldehydes.
Reduction: The ketone groups can be reduced back to hydroxyl groups.
Substitution: The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Hydrolysis reactions typically use acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and hydrolyzed products. These products are often studied to understand the stability and reactivity of pravastatin-d3 (sodium salt) under different conditions .
Comparison with Similar Compounds
Pravastatin-d3 (sodium salt) is compared with other statins, such as:
Uniqueness
Pravastatin-d3 (sodium salt) is unique due to its deuterium labeling, which provides advantages in pharmacokinetic and metabolic studies. The deuterium atoms make the compound more stable and allow for precise tracking in biological systems. Compared to other statins, pravastatin-d3 has fewer side effects and a better safety profile .
Properties
IUPAC Name |
sodium;(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-(trideuteriomethyl)butanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36O7.Na/c1-4-13(2)23(29)30-20-11-17(25)9-15-6-5-14(3)19(22(15)20)8-7-16(24)10-18(26)12-21(27)28;/h5-6,9,13-14,16-20,22,24-26H,4,7-8,10-12H2,1-3H3,(H,27,28);/q;+1/p-1/t13-,14-,16+,17+,18+,19-,20-,22-;/m0./s1/i2D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBQYTRBTXKKOG-ZJDKIXRVSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H](CC)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35NaO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.